molecular formula C18H20N2O6S B2363071 N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide CAS No. 1396884-94-8

N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2363071
CAS No.: 1396884-94-8
M. Wt: 392.43
InChI Key: LCWOEVQYFUXALD-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a sulfamoylphenylacetamide structure.

Scientific Research Applications

N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for treating various diseases, particularly cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

While the exact mechanism of action for this compound is not explicitly mentioned in the available resources, it’s worth noting that similar compounds have been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .

Safety and Hazards

Based on the available resources, there is no safety concern for this compound when used as a flavoring substance at the estimated level of dietary exposure calculated using the APET approach .

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . Additionally, further studies could explore its potential applications in other fields, such as the detection of other heavy metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate is then subjected to a series of reactions, including hydroxypropylation and sulfamoylation, to form the final compound. Key reagents used in these reactions include palladium catalysts for cross-coupling reactions and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-[[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-12(21)20-14-4-6-15(7-5-14)27(23,24)19-10-18(2,22)13-3-8-16-17(9-13)26-11-25-16/h3-9,19,22H,10-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWOEVQYFUXALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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